molecular formula C18H14ClN3O2S B4640804 N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

Cat. No. B4640804
M. Wt: 371.8 g/mol
InChI Key: DJSDXNGVCOPHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPB is a sulfonamide derivative that has been found to exhibit antitumor, anti-inflammatory, and immunomodulatory properties. The synthesis method of CPB is a vital aspect of its application, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are essential to understand its potential for therapeutic use.

Advantages and Limitations for Lab Experiments

N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has several advantages for lab experiments, including its ability to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate gene expression. However, N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has shown promising results in preclinical studies, and future research could focus on its potential therapeutic applications in cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide could also be used as a tool for studying the role of HDACs in disease processes and could lead to the development of new HDAC inhibitors for therapeutic use.

Scientific Research Applications

N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been found to exhibit antitumor properties and has shown promising results in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N'-[(4-chlorophenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been shown to have immunomodulatory effects and can enhance the activity of natural killer cells.

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-15-9-11-16(12-10-15)25(23,24)22-18(14-6-2-1-3-7-14)21-17-8-4-5-13-20-17/h1-13H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDXNGVCOPHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.